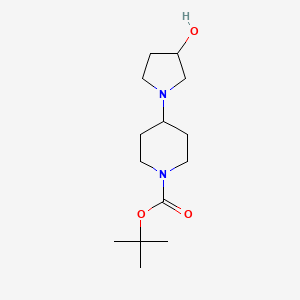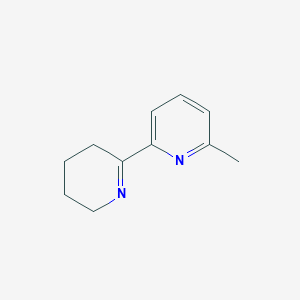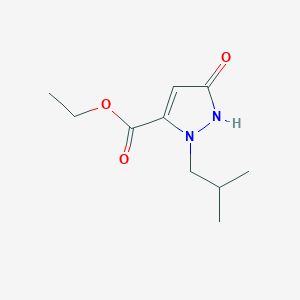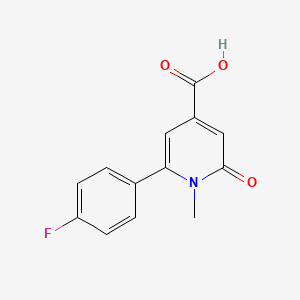![molecular formula C11H12N2O B11790553 2-Methyl-1-(1H-pyrrolo[2,3-B]pyridin-6-YL)propan-1-one CAS No. 1427501-95-8](/img/structure/B11790553.png)
2-Methyl-1-(1H-pyrrolo[2,3-B]pyridin-6-YL)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-(1H-pyrrolo[2,3-B]pyridin-6-YL)propan-1-one is a heterocyclic compound that features a pyrrolo[2,3-B]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes and receptors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(1H-pyrrolo[2,3-B]pyridin-6-YL)propan-1-one typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine with substituted aldehydes under controlled conditions . The reaction is carried out at elevated temperatures, around 50°C, to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1-(1H-pyrrolo[2,3-B]pyridin-6-YL)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridine derivatives, depending on the specific reaction and conditions used.
Applications De Recherche Scientifique
2-Methyl-1-(1H-pyrrolo[2,3-B]pyridin-6-YL)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The compound exerts its effects primarily by inhibiting specific enzymes and receptors. For instance, it has been shown to inhibit FGFR1, FGFR2, and FGFR3, which are involved in cell proliferation and survival pathways . By binding to these receptors, the compound disrupts their signaling pathways, leading to reduced cell growth and increased apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrazolo[3,4-B]pyridines: These compounds share a similar pyridine core and exhibit comparable biological activities, such as kinase inhibition.
Pyrrolopyrazine Derivatives: These compounds also contain a pyrrole ring and show a wide range of biological activities, including antimicrobial and antitumor properties.
Uniqueness
2-Methyl-1-(1H-pyrrolo[2,3-B]pyridin-6-YL)propan-1-one is unique due to its specific substitution pattern and its potent activity against FGFRs. This makes it a valuable lead compound for developing new cancer therapies targeting FGFR signaling pathways .
Propriétés
Numéro CAS |
1427501-95-8 |
|---|---|
Formule moléculaire |
C11H12N2O |
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
2-methyl-1-(1H-pyrrolo[2,3-b]pyridin-6-yl)propan-1-one |
InChI |
InChI=1S/C11H12N2O/c1-7(2)10(14)9-4-3-8-5-6-12-11(8)13-9/h3-7H,1-2H3,(H,12,13) |
Clé InChI |
VXEJFBQTKHJGIO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)C1=NC2=C(C=C1)C=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5-Oxo-7-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B11790481.png)



![tert-butyl N-[(1S)-1-(5-iodo-1H-imidazol-2-yl)-2-methylpropyl]carbamate](/img/structure/B11790511.png)


![4'-(2-Methoxyphenyl)-1'H-[1,3'-bipyrrole]-2'-carboxylic acid](/img/structure/B11790526.png)
![N-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide](/img/structure/B11790529.png)
![3-Chloro-5,7-dimethoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11790537.png)
![2-(4-(Dibromomethyl)phenyl)benzo[d]thiazole](/img/structure/B11790542.png)



